9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene
Overview
Description
9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene is a fluorene derivative with two aminophenyl substituents on the 9-position. This compound is known for its unique structural properties, which make it a valuable component in various high-performance materials.
Mechanism of Action
Target of Action
The primary target of 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene (BAOFL) is the electronic and optical properties of organic light-emitting diodes (OLEDs) and photovoltaic devices . It serves as a material for the electron transport layer and the fluorescent layer in these devices .
Mode of Action
BAOFL interacts with its targets by enhancing the electronic and optical performance of OLEDs and photovoltaic devices . It provides good electronic and optical properties, thereby improving the luminous efficiency of OLEDs .
Biochemical Pathways
It’s known that baofl plays a crucial role in the electron transport and light emission processes in oleds .
Pharmacokinetics
It’s known that baofl is a pale yellow solid that can dissolve in some organic solvents such as ethanol, acetone, and dichloromethane .
Result of Action
The result of BAOFL’s action is the enhancement of the performance of OLEDs and photovoltaic devices. It improves the luminous efficiency of OLEDs and the photoelectric performance of photovoltaic devices .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of high thermal stability aromatic polyimides and epoxy resins . These materials are resistant to heat decomposition and oxidative degradation, and they possess good electrical insulation and mechanical properties . They are widely used in optoelectronic materials, adhesive materials, composite fiber materials, and film materials .
Cellular Effects
As a component in the synthesis of materials used in optoelectronics, it may indirectly influence cellular processes through its role in these materials .
Molecular Mechanism
It is known that this compound is used in the synthesis of materials that have high thermal stability and resistance to oxidative degradation .
Temporal Effects in Laboratory Settings
It is known that the materials synthesized using this compound have high thermal stability .
Preparation Methods
The synthesis of 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene typically involves a nucleophilic substitution reaction. One common method includes the reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis(4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) . This process yields a high-purity, colorless fluorinated diamine.
Chemical Reactions Analysis
9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is used in its synthesis, where the compound reacts with 2-chloro-5-nitrobenzotrifluoride.
Polycondensation: The compound can be polycondensed with aromatic dianhydrides to form polyimides.
Catalytic Reduction: The reduction of nitro groups to amino groups using hydrazine and Pd/C.
Common reagents used in these reactions include potassium carbonate, hydrazine, and palladium on carbon. The major products formed from these reactions are high-performance polyamides and polyimides, which exhibit excellent thermal stability and mechanical properties .
Scientific Research Applications
9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polyamides and polyimides, which are known for their high thermal stability and solubility in various polar solvents.
Medicine: Its derivatives are being investigated for use in drug delivery systems and other medical applications.
Industry: The compound is used in the production of high-performance materials, such as transparent and flexible films with high glass transition temperatures.
Comparison with Similar Compounds
9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene can be compared with other similar compounds, such as:
9,9-Bis[4-(4-hydroxyphenoxy)phenyl]fluorene: This compound is a precursor in the synthesis of this compound.
9,9-Bis[4-(4-aminophenoxy)phenyl]xanthene: Another similar compound used in the synthesis of high-performance polyamides.
9,9-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene: This fluorinated derivative exhibits similar properties but with enhanced solubility and lower color intensity.
The uniqueness of this compound lies in its balance of thermal stability, solubility, and mechanical properties, making it a versatile compound for various high-performance applications.
Properties
IUPAC Name |
4-[4-[9-[4-(4-aminophenoxy)phenyl]fluoren-9-yl]phenoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N2O2/c38-27-13-21-31(22-14-27)40-29-17-9-25(10-18-29)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)26-11-19-30(20-12-26)41-32-23-15-28(39)16-24-32/h1-24H,38-39H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPIFOPXTAGGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=CC=C(C=C5)N)C6=CC=C(C=C6)OC7=CC=C(C=C7)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene (BAOFL)?
A1: this compound (BAOFL) is an aromatic diamine monomer characterized by a central fluorene unit flanked by two phenyl rings, each connected via an ether linkage to another phenyl ring bearing an amine group. While the provided abstracts don't explicitly state its molecular formula and weight, these can be deduced from its structure. Spectroscopic data, such as NMR or FTIR, are not provided in these abstracts but would be essential for confirming its structure and purity.
Q2: How does BAOFL influence the properties of epoxy resins when used as a curing agent?
A2: BAOFL significantly impacts the curing kinetics and properties of epoxy resins. Research has shown that the incorporation of flexible aryl ether linkages within BAOFL's structure enhances the curing reactivity between its amino groups and epoxy groups in the resin system []. This results in cured polymers with desirable properties such as higher glass transition temperatures (Tg), indicating increased thermal stability, and lower rigidity compared to similar fluorenyl diamine curing agents lacking the aryl ether linkages []. For example, epoxy resins cured with BAOFL exhibited Tg values ranging from 206-248 °C and storage modulus of 2.54-2.94 GPa [].
Q3: What is the thermal stability of polymers derived from BAOFL?
A3: Polymers synthesized using BAOFL as a building block demonstrate excellent thermal stability. For instance, poly(amide-imide)s incorporating BAOFL exhibit 10% weight loss temperatures exceeding 510 °C under nitrogen atmosphere []. This high thermal stability makes these polymers suitable for applications requiring resistance to high temperatures.
Q4: What are the potential applications of BAOFL-based polymers?
A5: Given their excellent thermal stability, good solubility in organic solvents [], and potential for low dielectric constants [], polymers incorporating BAOFL are attractive for various applications:
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